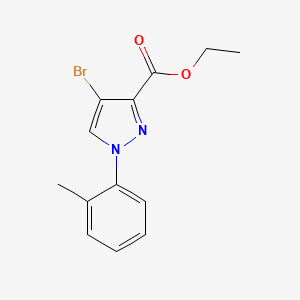![molecular formula C13H25N3O2 B14772115 N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-ethylacetamide](/img/structure/B14772115.png)
N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-ethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-ethylacetamide is a complex organic compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Compounds with piperidine moieties are known for their significant roles in medicinal chemistry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-ethylacetamide typically involves multi-step organic reactions. One common approach is the reductive amination of a piperidine derivative with an appropriate aldehyde or ketone, followed by acylation with an acyl chloride or anhydride . The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step, and bases like triethylamine for the acylation step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of heterogeneous catalysts, such as cobalt-based catalysts on titanium nanoparticles, can facilitate the hydrogenation steps in aqueous media, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-ethylacetamide N-oxide, while reduction may produce a fully saturated piperidine derivative .
Scientific Research Applications
N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-ethylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methylphenidate: A well-known stimulant used to treat ADHD.
Ethylphenidate: A derivative of methylphenidate with similar stimulant properties.
Phacetoperane: Another stimulant with a piperidine moiety.
Uniqueness
N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-ethylacetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .
Properties
Molecular Formula |
C13H25N3O2 |
|---|---|
Molecular Weight |
255.36 g/mol |
IUPAC Name |
N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-ethylacetamide |
InChI |
InChI=1S/C13H25N3O2/c1-4-15(11(3)17)9-12-7-5-6-8-16(12)13(18)10(2)14/h10,12H,4-9,14H2,1-3H3 |
InChI Key |
ARVOQQDAAFJHFV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCCCN1C(=O)C(C)N)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![benzyl N-[2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate](/img/structure/B14772047.png)


![(R)-endo-cis-2-Azabicyclo [3,3,0]octane-3-carboxylic acid](/img/structure/B14772062.png)





![1-Bromo-3,5-dihydropyrrolo[2,3-c]quinolin-4-one](/img/structure/B14772087.png)
